molecular formula C24H27NO4 B2551719 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-dimethylpiperidin-2-yl]acetic acid CAS No. 2344679-12-3

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-dimethylpiperidin-2-yl]acetic acid

Cat. No.: B2551719
CAS No.: 2344679-12-3
M. Wt: 393.483
InChI Key: PWMDKHITLJNSPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-dimethylpiperidin-2-yl]acetic acid typically involves the protection of the amine group using the Fmoc group. The process begins with the reaction of the corresponding piperidine derivative with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine . The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The purification process often involves crystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-dimethylpiperidin-2-yl]acetic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-dimethylpiperidin-2-yl]acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-dimethylpiperidin-2-yl]acetic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis process and can be removed under mild basic conditions, such as treatment with piperidine in DMF . This allows for the sequential addition of amino acids to form peptides.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(9H-Fluoren-9-ylmethoxycarbonyl)amino]acetic acid
  • 2-[(9H-Fluoren-9-ylmethoxycarbonyl)amino]propanoic acid
  • 2-[(9H-Fluoren-9-ylmethoxycarbonyl)amino]butanoic acid

Uniqueness

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-dimethylpiperidin-2-yl]acetic acid is unique due to the presence of the dimethylpiperidine ring, which provides steric hindrance and influences the reactivity of the compound. This makes it particularly useful in applications where selective protection and deprotection of functional groups are required .

Properties

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-5,5-dimethylpiperidin-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO4/c1-24(2)12-11-16(13-22(26)27)25(15-24)23(28)29-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,16,21H,11-15H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWMDKHITLJNSPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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